molecular formula C9H6O2S B1273733 1-Benzothiophene-5-carboxylic acid CAS No. 2060-64-2

1-Benzothiophene-5-carboxylic acid

Cat. No. B1273733
CAS RN: 2060-64-2
M. Wt: 178.21 g/mol
InChI Key: SNBYTKLWZRHESA-UHFFFAOYSA-N
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Description

1-Benzothiophene-5-carboxylic acid is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused with a thiophene ring. The carboxylic acid group at the 5-position introduces reactivity that can be exploited for further chemical modifications and applications in various fields, including pharmacology and materials science.

Synthesis Analysis

The synthesis of benzothiophene derivatives, including 1-benzothiophene-5-carboxylic acid, can be achieved through various methods. One approach involves the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be obtained from alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones. This process can be catalyzed by palladium compounds or promoted by radical initiators, leading to different benzothiophene derivatives with varying yields . Additionally, novel methods for the synthesis of 1-benzothiophene-3-carboxylic acid derivatives have been reported, which may be adaptable for the synthesis of the 5-carboxylic acid isomer .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives has been characterized by techniques such as single-crystal X-ray analysis. These compounds, including benzo[1,2-b:4,5-b']dichalcogenophenes, exhibit planar molecular structures with a herringbone arrangement, which is a common feature among aromatic heterocycles . The crystal structure of 1-benzothiophene-2-carboxylic acid, a closely related compound, has been determined, revealing a complex 3D arrangement with hydrogen-bonded dimers and π-π interactions . These structural insights are crucial for understanding the properties and reactivity of 1-benzothiophene-5-carboxylic acid.

Chemical Reactions Analysis

Benzothiophene derivatives undergo various chemical reactions due to the presence of both the aromatic system and the functional groups attached to it. For instance, the carboxylic acid group allows for decarboxylation, esterification, and the formation of amides and other derivatives . The thiophene moiety also contributes to the reactivity, participating in electrophilic aromatic substitution and coupling reactions. The specific reactivity of 1-benzothiophene-5-carboxylic acid would depend on the nature of the substituents and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. The planarity and aromaticity of the benzothiophene core contribute to the stability and electronic properties of these compounds. Their physicochemical properties, such as redox behavior and UV-vis absorption, can be studied using cyclic voltammetry and spectroscopic methods . The presence of the carboxylic acid group in 1-benzothiophene-5-carboxylic acid would affect its solubility, acidity, and potential for forming hydrogen bonds and salts with various cations.

Scientific Research Applications

Crystal Structure and Pharmacological Activities

1-Benzothiophene derivatives, such as 1-benzothiophene-2-carboxylic acid, have been shown to exhibit various pharmacological activities and have been used to treat different diseases. A study by Dugarte-Dugarte et al. (2021) explored the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid, providing insights into its complex 3D arrangement and hydrogen bonding interactions, which are crucial for its pharmacological effectiveness (Dugarte-Dugarte et al., 2021).

Synthesis and Characterization

Jayaraman et al. (2010) reported the chemoselective synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a related compound, characterizing it using IR, NMR, and LCMS techniques. This study contributes to understanding the chemical properties and potential applications of such compounds (Jayaraman et al., 2010).

Novel Synthesis Methods

Litvinova and Tikhomirov (2021) reviewed novel and modified methods for synthesizing 1-benzothiophene-3-carboxylic acid derivatives, emphasizing the importance of these methods in creating heterocyclic compounds with potential applications in various fields (Litvinova & Tikhomirov, 2021).

Molecular Docking Analysis

Sagaama and Issaoui (2020) conducted a theoretical study on the molecular geometry and pharmaceutical properties of 1-benzothiophene-2-carboxylic acid, utilizing molecular docking analysis. This research is significant for understanding the interaction of these compounds with biological targets (Sagaama & Issaoui, 2020).

Applications in Organic Electronics

Gao et al. (2008) synthesized coplanar benzo[1,2-b:4,5-b']bis[b]benzothiophenes, a class of compounds related to 1-benzothiophene, for use in organic field-effect transistors. This research highlights the potential of benzothiophene derivatives in the field of molecular electronics (Gao et al., 2008).

Antimicrobial Activity

Naganagowda and Petsom (2011) explored the synthesis and antimicrobial activity of certain benzothiophene derivatives, suggesting the potential of these compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Future Directions

Benzothiophene and its derivatives, including 1-Benzothiophene-5-carboxylic acid, are considered promising scaffolds for drug design due to their structural similarities with active compounds . Future research could focus on exploring the potential of 1-Benzothiophene-5-carboxylic acid in various therapeutic applications, as well as developing more efficient synthesis methods.

properties

IUPAC Name

1-benzothiophene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBYTKLWZRHESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383672
Record name 1-benzothiophene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiophene-5-carboxylic acid

CAS RN

2060-64-2
Record name Benzo[b]thiophene-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2060-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzothiophene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzothiophene-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Fritsche, H Deguara, M Lehr - Synthetic communications, 2006 - Taylor & Francis
The tert‐butyl esters of indole‐5‐carboxylic acid and related compounds such as benzofuran‐ and benzothiophene‐5‐carboxylic acid were readily accessed by reacting the appropriate …
Number of citations: 6 www.tandfonline.com
DG Wishka, DP Walker, KM Yates… - Journal of medicinal …, 2006 - ACS Publications
… To a stirred solution of 1-benzothiophene-5-carboxylic acid 44 (178 mg, 1.0 mmol) in anhydrous N,N-dimethylformamide (12 mL) were added diisopropylethylamine (522 μL, 3.00 mmol…
Number of citations: 232 pubs.acs.org
M Menichincheri, C Albanese, C Alli… - Journal of medicinal …, 2010 - ACS Publications
… A solution of 1-benzothiophene-5-carboxylic acid (9.71 g, 54.5 mmol) and 1,1′-carbonyldiimidazole (13.04 g, 80.1 mmol) in tetrahydrofuran (100 mL) was stirred at room temperature …
Number of citations: 72 pubs.acs.org
F Pin, J Vercouillie, A Ouach, S Mavel, Z Gulhan… - European journal of …, 2014 - Elsevier
… Compound 10 was prepared from the 1-benzothiophene-5-carboxylic acid and was isolated after purification as a white solid (240 mg, 80%). mp 154–156 C. R f (CH 2 Cl 2 /MeOH 9/1) …
Number of citations: 27 www.sciencedirect.com
A Sánchez-Morales, A Biçer, V Panagiotopoulos… - European Journal of …, 2022 - Elsevier
… was prepared as described for 5a by using a solution of compound 9 (34 mg, 0.17 mmol) in dry THF (2 mL) and a solution of commercially available 1-benzothiophene-5-carboxylic acid…
Number of citations: 1 www.sciencedirect.com

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